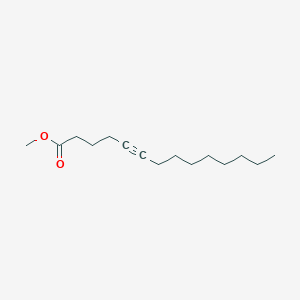
Methyl tetradec-5-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tetradec-5-ynoate is an organic compound with the molecular formula C15H26O2. It is a methyl ester derivative of tetradecynoic acid and is characterized by the presence of a triple bond at the fifth carbon position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl tetradec-5-ynoate can be synthesized through several methods. One common approach involves the coupling of 1-decyne with 1-bromo-3-chloropropane via a Wittig reaction. The resulting product, 1-chloro-4-tridecyne, is then subjected to a Grignard reaction with methyl chloroformate to yield this compound . Another method involves the reduction of methyl 4-chlorotetradec-5-ynoate using a zinc-copper couple, with the regiochemistry of the reduction being influenced by the activity of the zinc-copper couple and the acidity of the proton donor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl tetradec-5-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or Lindlar catalyst can be used for selective reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Amides, esters.
Aplicaciones Científicas De Investigación
Methyl tetradec-5-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential as a bioregulator and its role in the synthesis of pheromones.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl tetradec-5-ynoate involves its interaction with various molecular targets and pathways. The triple bond in its structure makes it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it may act as a bioregulator by interacting with specific enzymes or receptors, although the exact molecular targets and pathways are not fully understood .
Comparación Con Compuestos Similares
Similar Compounds
Methyl tetradec-5-enoate: Similar structure but with a double bond instead of a triple bond.
Methyl tetradec-5-trienoate: Contains multiple double bonds.
Methyl 4-chlorotetradec-5-ynoate: A chlorinated derivative of methyl tetradec-5-ynoate.
Uniqueness
This compound is unique due to the presence of a triple bond at the fifth carbon position, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
39077-29-7 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
methyl tetradec-5-ynoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-9,12-14H2,1-2H3 |
Clave InChI |
LZGVSHAOWJOSKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC#CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



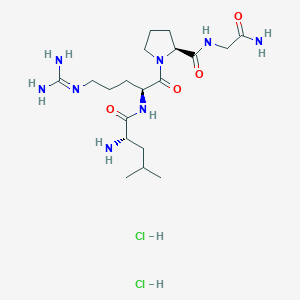
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-ethyl-1,3-oxazole-4-carbonitrile](/img/structure/B13824044.png)
![2-methyl-N-[(4E)-1-(4-methylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]aniline](/img/structure/B13824050.png)
![5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B13824066.png)
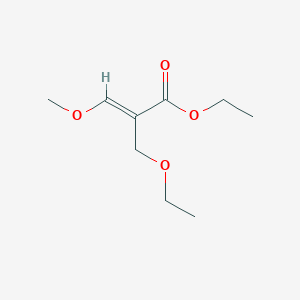
![ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13824085.png)
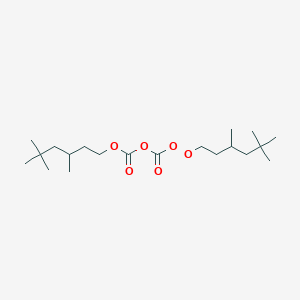
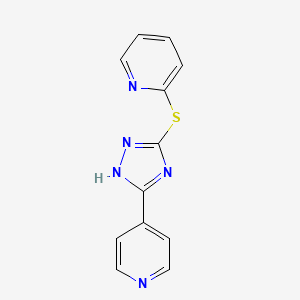
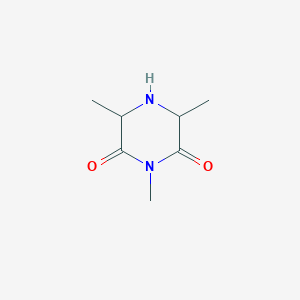
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
![Methyl 5,6-dichloro-1h-benzo[d]imidazol-2-ylcarbamate](/img/structure/B13824121.png)
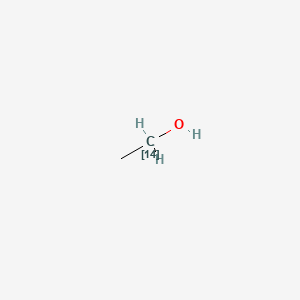
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
